4-(4-Fluoro-3-methylphenyl)benzoic acid
Overview
Description
“4-(4-Fluoro-3-methylphenyl)benzoic acid” is a chemical compound with the linear formula C14H11FO2 . It has a molecular weight of 230.24 and its IUPAC name is 4’-fluoro-3’-methyl[1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl group (two connected phenyl rings) with a carboxylic acid (-COOH) group attached to one of the phenyl rings. One of the phenyl rings also has a fluorine atom and a methyl group attached to it .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 230.24 and its IUPAC name is 4’-fluoro-3’-methyl[1,1’-biphenyl]-4-carboxylic acid .
Scientific Research Applications
Organic Synthesis and Catalysis
4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. Their reactivity is comparable to dichloroiodobenzene, with the advantage that their reduced forms can be easily separated and reused, showcasing a sustainable approach in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).
Material Science and Polymer Chemistry
Aryl carboxylic acid-functionalized polystyrene was used to prepare rare earth metal complexes exhibiting strong fluorescence emission due to an "Antenna Effect." This research signifies the role of benzoic acid derivatives in developing materials with potential applications in optoelectronics and sensing (Gao, Fang, & Men, 2012).
Fluorescence and Sensing
The fluorescence properties of fluorescein derivatives, controlled by photoinduced electron transfer (PET) from the benzoic acid moiety, were studied to design sensitive fluorescence probes for biomolecule detection. This highlights the importance of benzoic acid derivatives in creating highly efficient fluorescence-based sensors (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
Environmental and Health Sciences
Benzoic acid and its derivatives are widely used as preservatives and flavoring agents, raising concerns about human exposure and potential health effects. A comprehensive review covers the occurrence, uses, metabolism, and controversy surrounding these compounds, emphasizing the need for understanding their environmental and health impacts (del Olmo, Calzada, & Nuñez, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGFUUYMSWCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680141 | |
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-08-9 | |
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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